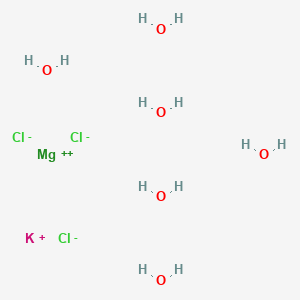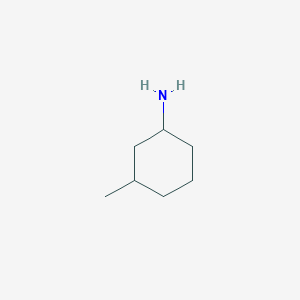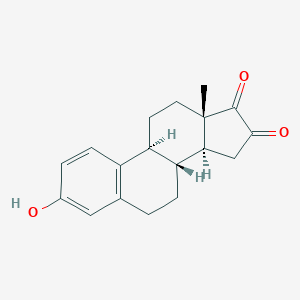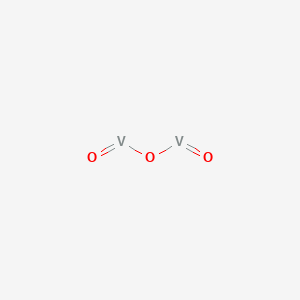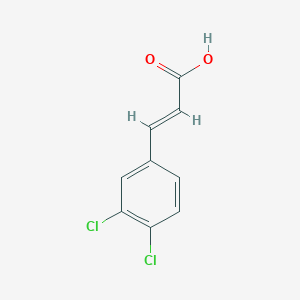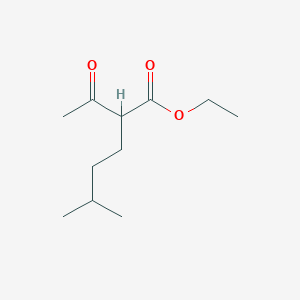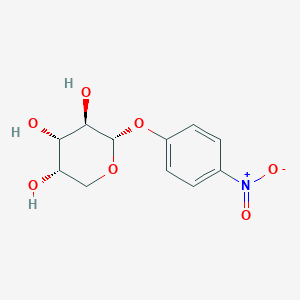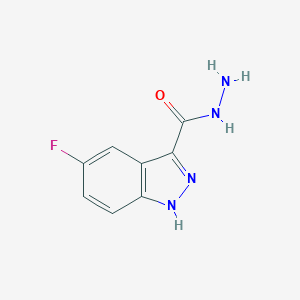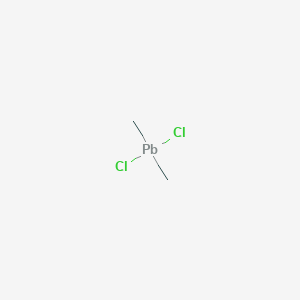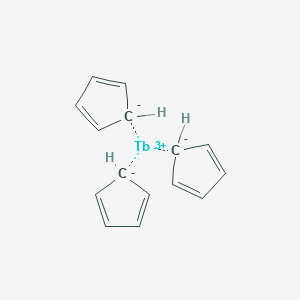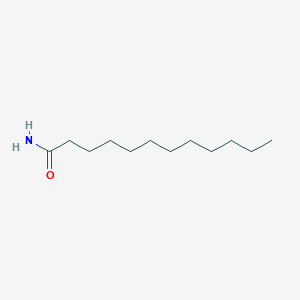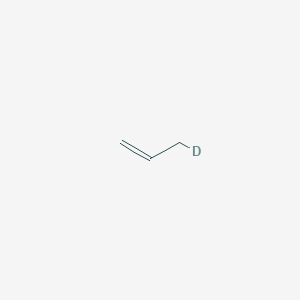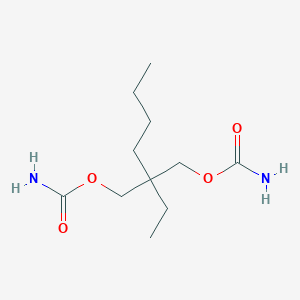
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate, also known as DEB, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. DEB is a versatile molecule that can be synthesized using different methods, and its unique properties make it an attractive candidate for a wide range of applications. In
Mechanism Of Action
The mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate inhibits the growth of cancer cells and bacteria, and reduces inflammation. In vivo studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has anti-inflammatory and antitumor effects, and can reduce the severity of certain diseases, such as arthritis and colitis. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Advantages And Limitations For Lab Experiments
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has a low environmental impact. However, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous systems. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be difficult to handle due to its low melting point and high viscosity.
Future Directions
There are several future directions for research on 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate. One area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based drug delivery systems for the treatment of various diseases. Another area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based insecticides and fungicides for use in agriculture. Additionally, research on the mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could provide insights into its potential use in the treatment of various diseases. Finally, research on the synthesis and properties of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could lead to the development of new materials with unique properties and applications.
Synthesis Methods
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be synthesized using different methods, including the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea or isocyanates, or the reaction of 2-butyl-2-ethyl-1,3-propanediol with phosgene and ammonia. The most commonly used method involves the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. This method is relatively simple and yields high purity 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate.
Scientific Research Applications
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have anti-inflammatory, antitumor, and antibacterial properties. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been studied for its potential use as a drug delivery system, as it can be easily incorporated into different types of drug formulations. In agriculture, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been studied for its potential use as a plasticizer, solvent, and lubricant.
properties
CAS RN |
1471-51-8 |
|---|---|
Product Name |
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate |
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethylhexyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-5-6-11(4-2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15) |
InChI Key |
OAUQNCDVPLLEAH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)N |
Canonical SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)N |
Other CAS RN |
1471-51-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
